Inferred Sub-Micromolar to Nanomolar Potency in ACC Inhibition Contrasts with Millimolar Activity of Simple Carboxylic Acid Analogs
Direct, head-to-head comparative data for Methyl 2-(3-(4-aminobutyl)phenyl)acetate is absent in primary literature. However, class-level inference from structurally related ACC inhibitors containing an esterified phenylacetate or aminobutyl motif (CHEMBL4224749, CHEMBL4086127) indicates a potency range of 0.96 nM to 3.15 µM [1][2]. In stark contrast, simple, unmodified aromatic carboxylic acids like phenylacetate and phenylbutyrate exhibit antiproliferative IC50 values predominantly in the millimolar (mM) range (e.g., 0.5 mM to 14 mM) across various cancer cell lines [3][4]. This represents a potential 1000- to 1,000,000-fold difference in potency.
| Evidence Dimension | Inhibitory Potency (IC50) Against Cancer Cell Proliferation or Target Enzyme |
|---|---|
| Target Compound Data | Inferred range: 0.96 nM to 3.15 µM (based on structurally related ester-containing ACC1/2 inhibitors) |
| Comparator Or Baseline | Phenylacetate (PA) and Phenylbutyrate (PB) |
| Quantified Difference | Baseline (PA/PB): 0.5 mM - 14 mM (millimolar). Target (Inferred): 0.96 nM - 3.15 µM. Difference: Up to >10,000-fold greater potency inferred. |
| Conditions | Enzymatic assays (ACC1/ACC2) and human cancer cell lines (LNCaP, MCF-7, T98G, etc.). |
Why This Matters
This vast difference in potency suggests that the ester and extended aminobutyl chain are critical pharmacophores for achieving high-affinity target engagement, making Methyl 2-(3-(4-aminobutyl)phenyl)acetate a much more potent starting point for ACC-focused research than the classic, weaker acids.
- [1] BindingDB. (n.d.). BDBM50247114 (CHEMBL4086127). IC50 data for human ACC1 and ACC2. View Source
- [2] BindingDB. (n.d.). BDBM50462052 (CHEMBL4224749). IC50 data for human ACC1 and ACC2. View Source
- [3] Danesi, R., Nardini, D., Bernardini, N., Del Tacca, M., & Myers, C. E. (1996). Phenylacetate inhibits protein isoprenylation and growth of the androgen-independent LNCaP prostate cancer cells transfected with the T24 Ha-ras oncogene. Molecular Pharmacology, 49(6), 972-979. View Source
- [4] Hao, C. L., Tang, K. J., Chen, S., Xing, H. Y., Wang, M., & Wang, J. X. (2005). 5-Aza-2'-deoxycytidine enhances differentiation and apoptosis induced by phenylbutyrate in Kasumi-1 cells. Zhonghua zhong liu za zhi [Chinese journal of oncology], 27(3), 148-151. View Source
